molecular formula C12H6N2O4S2 B1672954 HC-056456 CAS No. 7733-96-2

HC-056456

Cat. No.: B1672954
CAS No.: 7733-96-2
M. Wt: 306.3 g/mol
InChI Key: RUQGCDMXFBOTMW-UHFFFAOYSA-N
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Description

HC-056456, also known as 3,4-Bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide, is a chemical compound that functions as a modulator of CatSper channels. CatSper channels are calcium channels specific to sperm cells and play a crucial role in sperm motility and fertility. This compound is primarily used in scientific research to study the physiological and pharmacological properties of these channels .

Preparation Methods

The synthesis of HC-056456 involves the reaction of 2-thiophenecarboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4-diaminofurazan to yield the final product, 3,4-Bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Chemical Reactions Analysis

HC-056456 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. .

Scientific Research Applications

HC-056456 is widely used in scientific research for its ability to modulate CatSper channels. Some of its applications include:

Mechanism of Action

HC-056456 exerts its effects by selectively and reversibly blocking CatSper channels. This blockade prevents the entry of calcium ions into sperm cells, which is essential for maintaining hyperactivated motility. The compound binds to the CatSper channels and inhibits their function, leading to a rapid loss of flagellar waveform asymmetry and reduced sperm motility .

Comparison with Similar Compounds

HC-056456 is unique among CatSper channel modulators due to its specific and reversible action. Similar compounds include:

    NNC55-0396: Another CatSper channel blocker with different selectivity.

    Nifedipine: A calcium channel blocker used in cardiovascular medicine.

    Nimodipine: A calcium channel blocker used to treat cerebral vasospasm.

    Quinindium: A calcium channel blocker with different pharmacological properties.

    Clofilium: A potassium channel blocker with some activity on calcium channels.

    Theophylline: A non-selective phosphodiesterase inhibitor with some calcium channel blocking activity.

    Ketamine: An anesthetic with some calcium channel blocking properties.

This compound stands out due to its specific action on CatSper channels, making it a valuable tool for studying sperm physiology and developing male contraceptives.

Properties

IUPAC Name

[5-oxido-4-(thiophene-2-carbonyl)-1,2,5-oxadiazol-5-ium-3-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O4S2/c15-11(7-3-1-5-19-7)9-10(14(17)18-13-9)12(16)8-4-2-6-20-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQGCDMXFBOTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CS3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341537
Record name (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7733-96-2
Record name (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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